molecular formula C11H13BrO2 B13611826 4-(4-Bromo-3-methylphenyl)butanoic acid

4-(4-Bromo-3-methylphenyl)butanoic acid

Cat. No.: B13611826
M. Wt: 257.12 g/mol
InChI Key: WKDJQHBXVKBVGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromo-3-methylphenyl)butanoic acid is an organic compound characterized by the presence of a bromine atom and a carboxylic acid group attached to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-3-methylphenyl)butanoic acid typically involves multi-step reactions. One common method includes the bromination of a precursor compound, followed by functional group transformations. For example, the synthesis of bromophenols and similar brominated aromatic compounds often involves bromination, condensation, and subsequent functional group modifications.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions. The reaction temperature, concentration of reagents, and purification steps are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-3-methylphenyl)butanoic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Amidation: The carboxylic acid group can react with amines to form amides.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols, as well as catalysts to facilitate the reactions. Reaction conditions typically involve controlled temperatures and solvent systems to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions include esters, amides, and various substituted derivatives of this compound.

Scientific Research Applications

4-(4-Bromo-3-methylphenyl)butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-3-methylphenyl)butanoic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to various biomolecules. The pathways involved may include nucleophilic substitution and esterification reactions, leading to the formation of biologically active compounds.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4-Bromo-3-methylphenyl)butanoic acid include:

  • 4-(4-Fluoro-3-methylphenyl)butanoic acid
  • 4-(4-Chloro-3-methylphenyl)butanoic acid
  • 4-(4-Iodo-3-methylphenyl)butanoic acid .

Uniqueness

What sets this compound apart from its analogs is the presence of the bromine atom, which imparts unique reactivity and potential biological activity. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with other molecules.

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

4-(4-bromo-3-methylphenyl)butanoic acid

InChI

InChI=1S/C11H13BrO2/c1-8-7-9(5-6-10(8)12)3-2-4-11(13)14/h5-7H,2-4H2,1H3,(H,13,14)

InChI Key

WKDJQHBXVKBVGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CCCC(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.